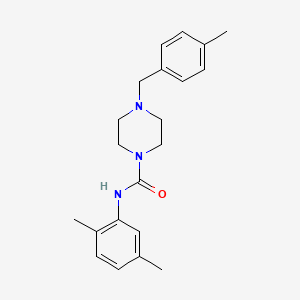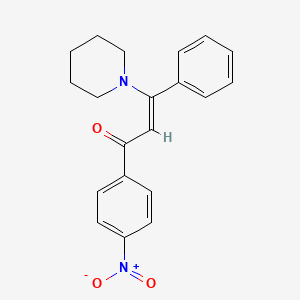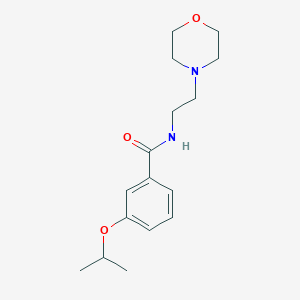![molecular formula C21H26N2O5S B5296170 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296170.png)
3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells. The compound has been extensively studied for its potential applications in cancer treatment and diagnosis.
Mecanismo De Acción
The mechanism of action of 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves the inhibition of CA IX activity. CA IX is an enzyme that is overexpressed in many types of cancer cells and plays a role in maintaining the acidic microenvironment of tumors. Inhibition of CA IX activity leads to a decrease in tumor pH, which can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to selectively inhibit the activity of CA IX, which leads to a decrease in tumor pH. This decrease in tumor pH can enhance the efficacy of chemotherapy and radiation therapy. The compound has also been shown to have potential applications in cancer diagnosis, as CA IX is a biomarker for many types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide in lab experiments include its high potency and selectivity for CA IX, which makes it a useful tool for studying the role of CA IX in cancer biology. The compound has also been shown to have potential applications in cancer diagnosis, which can be useful in the development of new diagnostic tools. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are many potential future directions for research on 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Some possible directions include:
1. Development of new synthetic methods to improve the yield and purity of the compound.
2. Evaluation of the compound's efficacy in preclinical and clinical trials for cancer treatment and diagnosis.
3. Investigation of the compound's potential applications in other diseases and conditions, such as osteoporosis and glaucoma.
4. Development of new diagnostic tools based on the compound's ability to selectively target CA IX.
5. Investigation of the mechanism of action of the compound in more detail to better understand its effects on tumor pH and cancer biology.
Métodos De Síntesis
The synthesis of 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of 4-morpholinylbenzene-1-sulfonyl chloride with 2-(4-morpholinylcarbonyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with isopropyl magnesium chloride and methoxy magnesium bromide to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in cancer treatment and diagnosis. The compound has been shown to selectively inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. Inhibition of CA IX activity leads to a decrease in tumor pH, which can enhance the efficacy of chemotherapy and radiation therapy. The compound has also been shown to have potential applications in cancer diagnosis, as CA IX is a biomarker for many types of cancer.
Propiedades
IUPAC Name |
4-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15(2)18-14-16(8-9-20(18)27-3)29(25,26)22-19-7-5-4-6-17(19)21(24)23-10-12-28-13-11-23/h4-9,14-15,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZTJGNQPAFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)


![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)
![7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5296193.png)